REACTION_CXSMILES
|
C[N:2](C)[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH3:14])[CH:5]=O.O.[NH2:17]N>C(O)C>[CH3:14][O:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:4]1[CH:3]=[N:2][NH:17][CH:5]=1 |f:1.2|
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Name
|
3-dimethylamino-2-(2-methoxyphenyl)propenal
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Quantity
|
4.68 g
|
Type
|
reactant
|
Smiles
|
CN(C=C(C=O)C1=C(C=CC=C1)OC)C
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed (silica gel, dichloromethane/ethanol 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C=1C=NNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.69 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |